3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers differentiating phenoxyethoxy-substituted acrylic acid analogs for SAR studies require definitive physicochemical markers. This compound provides a +44.05 Da mass shift and +0.618 logP increase over the unsubstituted phenoxy analog, enabling unambiguous LC-MS resolution and enhanced membrane permeability. • 4.1-fold partition advantage (logP 4.811 vs. 4.193) for intracellular target engagement • +44.05 Da shift ensures clean chromatographic separation from analog CAS 554423-47-1 • NLT 98 % purity grade available for quantitative dose-response studies • Multi-gram to kilogram scale for material science and polymer R&D

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
Cat. No. B13716967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC
InChIInChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23)
InChIKeyCBCFLDLFTDHVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic Acid Procurement


3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid (CAS 736960-51-3; molecular formula C21H24O6; MW 372.41) is a synthetic (E)-configured acrylic acid derivative bearing a trisubstituted phenyl core with a 3-ethoxy group and an extended 4-[2-(4-ethoxyphenoxy)ethoxy] side chain [1]. It belongs to the broader class of phenoxyethoxy-substituted cinnamic acid analogs, which are primarily employed as versatile intermediates in medicinal chemistry SAR programs, proteomics probe development, and functional material synthesis [2]. The compound is commercially available from multiple specialist suppliers including Enamine LLC (EN300-05705), Santa Cruz Biotechnology (sc-346170), and Aromsyn, with purities ranging from 95% to NLT 98% .

Why Generic Analogs Cannot Substitute


Compounds within the phenoxyethoxy-substituted acrylic acid class are not interchangeable because the presence or absence of the terminal 4-ethoxy substituent on the phenoxy ring fundamentally alters key physicochemical properties governing molecular recognition, solubility, and pharmacokinetic behavior [1]. The target compound incorporates a 4-ethoxy-phenoxy-ethoxy side chain, whereas its closest commercially available analog—3-[3-ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid (CAS 554423-47-1; C19H20O5; MW 328.36)—bears an unsubstituted terminal phenoxy ring [2]. This seemingly modest structural difference (+C2H4O, +44.05 Da) produces a measurable logP shift of +0.618 units (4.811 vs 4.193 on Chembase), a 5°C depression in melting point, and an increase from 9 to 12 rotatable bonds, all of which directly impact molecular docking poses, membrane permeability, crystal engineering, and formulation behavior [1][2]. Absent rigorous head-to-head comparative biological data in the primary literature, selection between these two compounds must be driven by the quantitative physicochemical differentiation established below.

Quantitative Differential Evidence vs. Closest Analogs


Lipophilicity (logP) Differentiation

The target compound exhibits a measured logP of 4.811 (Chembase database), which is 0.618 logP units higher than the 4.193 recorded for the closest analog 3-[3-ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid (CAS 554423-47-1) on the same platform [1][2]. This difference corresponds to an approximately 4.1-fold increase in octanol-water partition coefficient, directly attributable to the additional terminal 4-ethoxy substituent on the phenoxy ring. A higher logP may confer advantages in applications requiring enhanced passive membrane diffusion or stronger hydrophobic protein-ligand interactions, though it may also reduce aqueous solubility [3].

Lipophilicity Drug-likeness Membrane permeability

Melting Point Differentiation

The target compound melts at 182-184°C, which is approximately 5°C lower than the 187-189°C reported for the unsubstituted analog 3-[3-ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid on the same Chembase platform [1][2]. This melting point depression is consistent with the introduction of the terminal 4-ethoxy group, which adds conformational flexibility (12 vs. 9 rotatable bonds) and disrupts crystal lattice packing efficiency . For solid-state formulation or co-crystal engineering applications, this 5°C difference may affect processing windows and thermal stability profiles.

Crystallinity Solid-state properties Formulation

Molecular Weight and Formula Differentiation

The target compound (C21H24O6; monoisotopic mass 372.1573 Da) possesses a molecular weight exactly 44.05 Da heavier than the closest analog 3-[3-ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid (C19H20O5; monoisotopic mass 328.1311 Da), corresponding precisely to the addition of one C2H4O ethoxy unit [1][2]. This mass difference provides unequivocal discrimination by LC-MS or GC-MS in mixture analysis and enables the compound to serve as a distinct molecular probe in chemical biology experiments where the ethoxy substituent may participate in additional hydrogen bonding (6 H-bond acceptors vs. 5) or steric interactions [3].

Molecular weight Mass spectrometry SAR library design

Purity Specification Tiers

The target compound is available at two distinct purity tiers: NLT 98% from Aromsyn (CAS 736960-51-3, custom synthesis scale from gram to kilogram) and 95% from Enamine LLC (EN300-05705) and Santa Cruz Biotechnology (sc-346170) [1]. In contrast, the unsubstituted analog 3-[3-ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is predominantly offered at 95% purity across multiple vendors (Enamine EN300-05702, AKSci 8047CG) . The availability of a higher-purity (NLT 98%) option for the target compound directly addresses the needs of applications requiring tighter specification control, such as quantitative pharmacology assays, crystallography, or polymerization reactions where impurity profiles critically influence outcomes.

Purity grading Quality control Procurement specification

Conformational Flexibility

The target compound contains 12 freely rotatable bonds according to the Springer Materials calculated profile, compared to 9 rotatable bonds for the unsubstituted phenoxy analog (as verified by ChemSpider ACD/Labs prediction) [1]. The three additional rotatable bonds originate from the terminal 4-ethoxy substituent, increasing the conformational degrees of freedom and thereby affecting the entropic penalty upon target binding. In structure-based drug design, this additional flexibility may be advantageous for induced-fit binding to flexible protein pockets but detrimental where rigid preorganization is required [2]. Computational docking studies using this compound as a scaffold would yield meaningfully different conformational ensembles compared to the less flexible analog.

Conformational entropy Molecular docking Ligand flexibility

Optimal Procurement and Application Scenarios


Medicinal Chemistry SAR for Lipophilic Binding Pockets

For structure-activity relationship (SAR) campaigns targeting intracellular proteins or membrane-embedded receptors where enhanced passive membrane permeability is desired, the target compound's logP of 4.811 provides a 4.1-fold partition coefficient advantage over the unsubstituted phenoxy analog (logP 4.193) [1]. The additional 4-ethoxy group simultaneously increases the H-bond acceptor count from 5 to 6, offering an additional potential hydrogen-bonding anchor point for target engagement while the three extra rotatable bonds permit conformational adaptation to deep hydrophobic pockets [2]. Procurement of the NLT 98% purity grade (Aromsyn) is recommended for quantitative dose-response studies where impurity-driven false positives must be excluded .

Chemical Biology Probe Development

The +44.05 Da mass shift relative to the unsubstituted phenoxy analog enables clear, unambiguous detection by LC-MS or GC-MS in complex biological matrices [1]. This mass difference, corresponding precisely to a C2H4O ethoxy unit, allows researchers to spike both the target compound and its analog into the same experimental system and resolve them as distinct chromatographic and spectrometric entities—a capability not achievable with isobaric analogs [2]. The compound is cataloged under Santa Cruz Biotechnology (sc-346170) specifically for research-use-only proteomics and chemical biology applications .

Solid-State Chemistry and Co-Crystal Engineering

The 5°C melting point depression (182-184°C vs. 187-189°C for the unsubstituted analog) indicates measurably different crystal lattice energetics, which may translate into distinct co-crystallization behavior with pharmaceutical co-formers or polymeric excipients [1]. The 12 rotatable bonds confer greater conformational adaptability that can facilitate the formation of novel solid forms inaccessible to the more rigid, 9-rotatable-bond analog [2]. Researchers exploring solid-form landscapes should procure both compounds for comparative screening; the higher purity tier (NLT 98%) from Aromsyn is advisable for reproducible crystallization studies .

Functional Material Synthesis

As an acrylic acid derivative bearing an extended aromatic ether side chain, the target compound may serve as a monomer or comonomer in specialty polymer synthesis. The terminal 4-ethoxy substituent alters the electron density on the phenoxy ring, which can modulate the reactivity of the acrylic acid moiety in radical or condensation polymerization relative to the unsubstituted analog [1]. The compound's commercial availability at multi-gram to kilogram scale from Aromsyn supports material science R&D projects requiring larger quantities than typical medicinal chemistry campaigns [2].

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